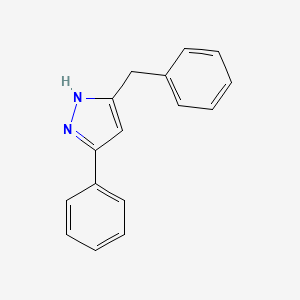
2,4,4-Trimethyl-2,3-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction. The process involves using sodium hydroxide as a catalyst. The reaction conditions typically include a temperature range of 10-60°C for the condensation reaction and 60-150°C for further reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microchannel reactors. This method enhances production efficiency by optimizing reaction conditions such as catalyst concentration, temperature, and reaction time. For instance, using a 50% sodium hydroxide solution as a catalyst at 40°C can achieve a high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and plasticizers
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-2,3-pentanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2,4,4-Trimethyl-2,3-pentanediol can be compared with similar compounds such as:
- **2,2,4-Trimethyl-1,3-pentanediol diisobutyr
2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.
Propiedades
Número CAS |
64512-96-5 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,4,4-trimethylpentane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3 |
Clave InChI |
JDYWKAYETKZYIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964854.png)
![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)



![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)
![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
